molecular formula C8H16O2S2 B12828728 3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid CAS No. 823235-27-4

3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid

Cat. No.: B12828728
CAS No.: 823235-27-4
M. Wt: 208.3 g/mol
InChI Key: ISGGQDUQNNOMLL-UHFFFAOYSA-N
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Description

3-((2-(Propylthio)ethyl)thio)propanoic acid is an organic compound characterized by the presence of sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Propylthio)ethyl)thio)propanoic acid typically involves the reaction of 3-mercaptopropanoic acid with 2-(propylthio)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 3-((2-(Propylthio)ethyl)thio)propanoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((2-(Propylthio)ethyl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-(Propylthio)ethyl)thio)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((2-(Propylthio)ethyl)thio)propanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfur atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include redox reactions and covalent modifications of target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butylsulfanyl-thiocarbonylsulfanyl-propionic acid
  • Ethyl 2-(ethoxycarbonothioyl)thio)propanoate
  • 2-(Butylthiocarbonothioylthio)propanoic acid

Uniqueness

3-((2-(Propylthio)ethyl)thio)propanoic acid is unique due to its specific arrangement of sulfur atoms and the propylthioethyl group. This structural feature imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.

Properties

CAS No.

823235-27-4

Molecular Formula

C8H16O2S2

Molecular Weight

208.3 g/mol

IUPAC Name

3-(2-propylsulfanylethylsulfanyl)propanoic acid

InChI

InChI=1S/C8H16O2S2/c1-2-4-11-6-7-12-5-3-8(9)10/h2-7H2,1H3,(H,9,10)

InChI Key

ISGGQDUQNNOMLL-UHFFFAOYSA-N

Canonical SMILES

CCCSCCSCCC(=O)O

Origin of Product

United States

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